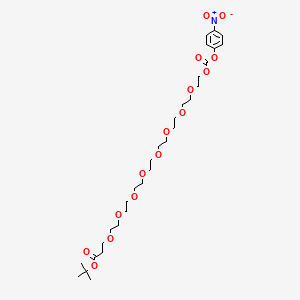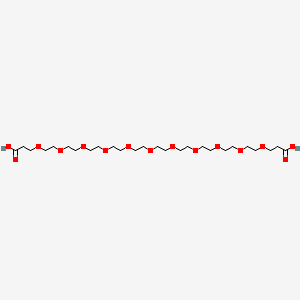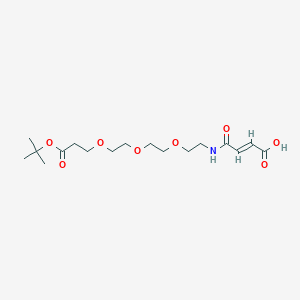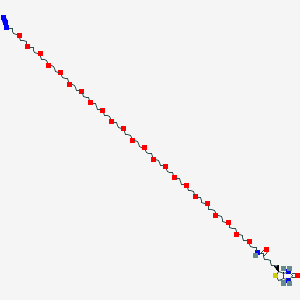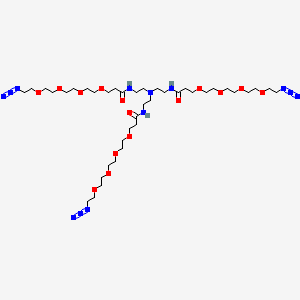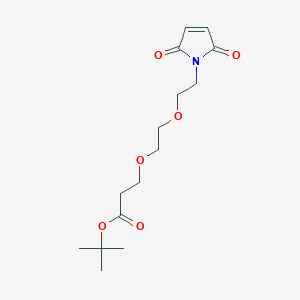
Mal-PEG2-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG2-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Mal-PEG2-t-butyl ester involves the reaction of maleimide with polyethylene glycol and t-butyl ester. The process typically includes the following steps:
Activation of Maleimide: Maleimide is activated using a suitable reagent.
Polyethylene Glycol Conjugation: The activated maleimide is reacted with polyethylene glycol under controlled conditions.
t-Butyl Ester Protection: The carboxyl group is protected using t-butyl ester under acidic conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to ensure uniform mixing and reaction.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.
Types of Reactions:
Substitution Reactions: The maleimide group undergoes substitution reactions with thiol groups to form stable covalent bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Deprotection of the t-butyl ester group is typically carried out using trifluoroacetic acid or hydrochloric acid
Major Products:
Thiol-Maleimide Conjugates: Formed through the reaction of the maleimide group with thiol groups.
Free Carboxyl Group: Obtained after deprotection of the t-butyl ester group
Wissenschaftliche Forschungsanwendungen
Mal-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of advanced materials and nanotechnology applications .
Wirkmechanismus
The mechanism of action of Mal-PEG2-t-butyl ester involves the following steps:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on biomolecules to form stable covalent bonds.
Deprotection: The t-butyl ester group is deprotected under acidic conditions to expose the carboxyl group.
Conjugation: The exposed carboxyl group can further react with other functional groups, enabling the formation of complex conjugates
Vergleich Mit ähnlichen Verbindungen
Mal-PEG2-NHS ester: Contains a maleimide group and an N-hydroxysuccinimide ester group.
Mal-PEG2-amine: Contains a maleimide group and an amine group.
Mal-PEG2-carboxylic acid: Contains a maleimide group and a carboxylic acid group
Uniqueness: Mal-PEG2-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group, which provides both stability and reactivity. The hydrophilic polyethylene glycol spacer enhances solubility, making it suitable for various applications in aqueous media .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,3)22-14(19)6-8-20-10-11-21-9-7-16-12(17)4-5-13(16)18/h4-5H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPQDTQUEMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)
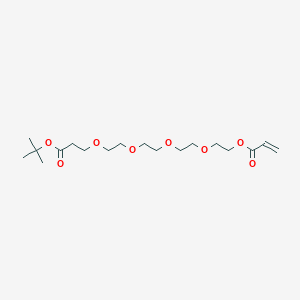
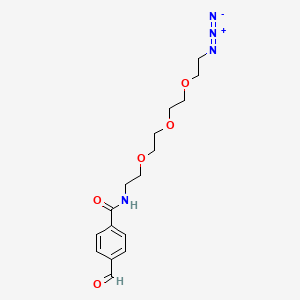

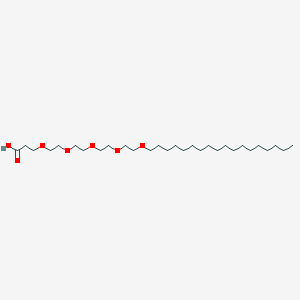

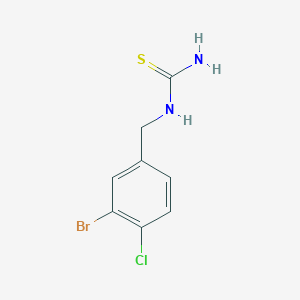
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)

